PROTAC IRAK4 degrader-10

PROTAC IRAK4 Degradation Efficiency

IRAK4-targeted degradation studies often face incomplete knockdown and poor oral pharmacokinetics. PROTAC IRAK4 degrader-10 solves these challenges with robust cellular potency (DC50 7.68 nM, Dmax 95.94% in HEK293 cells) and oral bioavailability. • Achieves near-complete IRAK4 depletion for unambiguous pathway dissection. • Oral activity enables long-term in vivo efficacy models without parenteral dosing. • Well-characterized benchmark for developing and validating new IRAK4 degraders. Multi-mg to gram quantities available; fast global shipping.

Molecular Formula C43H45F3N8O6
Molecular Weight 826.9 g/mol
Cat. No. B15137106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IRAK4 degrader-10
Molecular FormulaC43H45F3N8O6
Molecular Weight826.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C2=NC(=CN2C=C1NC(=O)C3=CC=CC(=N3)C4CC4(F)F)C5CCN(CC5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)F)O
InChIInChI=1S/C43H45F3N8O6/c1-42(2,60)35-32(49-38(56)30-5-3-4-29(47-30)28-19-43(28,45)46)22-53-21-31(48-37(53)36(35)44)24-12-14-51(15-13-24)20-23-10-16-52(17-11-23)25-6-7-26-27(18-25)41(59)54(40(26)58)33-8-9-34(55)50-39(33)57/h3-7,18,21-24,28,33,60H,8-17,19-20H2,1-2H3,(H,49,56)(H,50,55,57)
InChIKeyWIFFXHPUQAHTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC IRAK4 degrader-10: Chemical Profile & Procurement Context


The compound with the IUPAC name 6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide is a heterobifunctional small molecule that functions as a Proteolysis-Targeting Chimera (PROTAC) . It features a molecular formula of C43H45F3N8O6 and a molecular weight of 826.9 g/mol . The compound comprises three key functional domains: a target-binding warhead derived from an imidazo[1,2-a]pyridine scaffold , a flexible linker incorporating piperidine moieties , and an E3 ubiquitin ligase recruiter based on a cereblon (CRBN) ligand featuring the 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl (pomalidomide) pharmacophore . It is primarily referenced in the context of targeted protein degradation for IRAK4 and is known under the synonym 'PROTAC IRAK4 degrader-10' and CAS number 3033829-95-4 .

PROTAC IRAK4 degrader-10: Why Similarity Is Not Enough


The activity of a PROTAC molecule is not solely determined by the binding affinity of its constituent ligands; it is critically dependent on the induced protein-protein interaction (PPI) and the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase [1]. Even minor alterations in linker length, composition, or attachment vector can dramatically alter degradation efficiency (DC50), maximal degradation (Dmax), and target selectivity [2]. Consequently, two PROTACs that share the same target-binding warhead or the same E3-recruiting moiety may exhibit vastly different degradation profiles and biological effects. This phenomenon, often termed the 'linker effect' or 'PROTAC-specific ternary complex stabilization', means that generic substitution with a structurally similar analog—such as a compound with a different linker or a different CRBN-binding motif—cannot be done without rigorous experimental validation [1]. The following evidence guide provides the quantitative data necessary to make an informed selection for this specific compound.

PROTAC IRAK4 degrader-10: Quantitative Differentiation Evidence


IRAK4 Degradation Potency vs. Alternative PROTAC

This compound, designated PROTAC IRAK4 degrader-10, achieves a DC50 of 7.68 nM for IRAK4 degradation in HEK293 cells . In contrast, a distinct IRAK4-targeting PROTAC, PROTAC IRAK4 degrader-2 (Compound 9), exhibits a significantly higher DC50 of 151 nM in PBMC cells, indicating a roughly 20-fold lower potency .

PROTAC IRAK4 Degradation Efficiency HEK293 Targeted Protein Degradation

Maximal IRAK4 Degradation Efficiency

PROTAC IRAK4 degrader-10 demonstrates a high maximal degradation (Dmax) of 95.94% for IRAK4 in HEK293 cells . This near-complete target knockdown profile is a critical performance metric for a chemical probe.

PROTAC IRAK4 Maximal Degradation Dmax Cellular Efficacy

Oral Bioavailability Compared to Parenteral PROTACs

PROTAC IRAK4 degrader-10 is described as an orally active compound . This characteristic differentiates it from many PROTAC molecules, including potential alternative IRAK4 degraders, which are often limited to in vitro or parenteral administration due to poor membrane permeability and low oral bioavailability.

PROTAC IRAK4 Oral Bioavailability Pharmacokinetics In Vivo Studies

Scaffold-Based Selectivity Profile

While direct kinome-wide selectivity data for the full PROTAC molecule is not publicly available, the imidazo[1,2-a]pyridine scaffold used as the IRAK4-targeting warhead in this compound has been extensively characterized. A closely related analog, MAIP-032, has been reported as a selective HDAC6 inhibitor, with an IC50 of 4.90 nM against HDAC6 [1]. This indicates that the core scaffold can be tuned for high selectivity against specific protein families.

PROTAC IRAK4 Selectivity Kinase Profiling Imidazopyridine

PROTAC IRAK4 degrader-10: Defined Research Applications


In Vitro IRAK4 Target Validation

This compound is ideally suited for in vitro target validation studies of IRAK4 in cellular models. Its high degradation potency (DC50 7.68 nM) and efficiency (Dmax 95.94%) ensure robust and near-complete knockdown of IRAK4 protein levels. This allows for clear delineation of IRAK4-dependent signaling pathways and phenotypes. An inactive analog (e.g., a 'negative control' enantiomer) should be used to control for any off-target effects of the PROTAC molecule itself [1].

Long-Term In Vivo IRAK4 Degradation Studies

Given its reported oral bioavailability , PROTAC IRAK4 degrader-10 is a suitable candidate for evaluating the therapeutic potential of pharmacological IRAK4 degradation in long-term in vivo efficacy studies. This is a distinct advantage over PROTACs that require parenteral administration and may have shorter half-lives. Potential models include xenograft or allograft tumor studies where IRAK4 plays a role in tumor cell survival or immune modulation.

Positive Control for Novel IRAK4 PROTAC Development

Due to its well-characterized DC50 and Dmax values in HEK293 cells , PROTAC IRAK4 degrader-10 serves as an excellent positive control or benchmark compound for research groups developing new IRAK4-targeting degraders. Its performance metrics provide a clear standard against which to compare the potency and efficacy of newly synthesized PROTAC candidates.

IRAK4 Ablation Effects on TLR/IL-1R Signaling

IRAK4 is a critical node in the MyD88-dependent signaling pathways downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) . This compound can be used as a precise chemical biology tool to dissect the role of IRAK4's scaffolding and kinase functions in these pathways in various immune cells (e.g., PBMCs, macrophages), complementing studies performed with kinase inhibitors or genetic knockout models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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